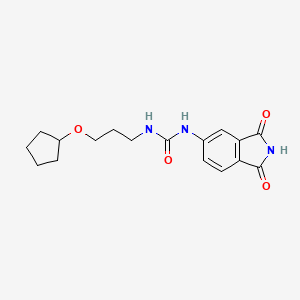![molecular formula C11H20N4O B7535638 N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties, including its ability to interact with specific receptors in the body. In
Scientific Research Applications
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide is as a research tool to study the function of specific receptors in the body, such as the sigma-1 receptor. N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease.
Mechanism of Action
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide interacts with specific receptors in the body, including the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways, including calcium signaling and the unfolded protein response. N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide can protect cells from oxidative stress and reduce the production of reactive oxygen species. N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Advantages and Limitations for Lab Experiments
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide has several advantages as a research tool, including its ability to selectively interact with specific receptors in the body. However, N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide. One area of focus is the development of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide and its potential applications in other scientific fields, such as cancer research.
Synthesis Methods
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide can be synthesized using a variety of methods, including the reaction of 4-chlorobutanoyl chloride with 1-(2-dimethylaminoethyl)pyrazole. This reaction yields N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide as a white crystalline solid with a melting point of 85-87°C. The purity of N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide can be further improved using recrystallization techniques.
properties
IUPAC Name |
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-5-11(16)13-10-8-12-15(9-10)7-6-14(2)3/h8-9H,4-7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKUXTIYZSPWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN(N=C1)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535574.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)

![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)
![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)

![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)

![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)